N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide
Description
N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide is a complex organic compound with a unique structure that includes an anilino group, a phenylethyl group, and a methylbenzamide group
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-16-12-14-18(15-13-16)22(26)24-21(23-19-10-6-3-7-11-19)20(25)17-8-4-2-5-9-17/h2-15,21,23H,1H3,(H,24,26) |
InChI Key |
ILUGIZKYCSYFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide typically involves the reaction of aniline with a suitable acylating agent to form the anilino group. This is followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the methylbenzamide group through a condensation reaction with 4-methylbenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-anilino-2-oxo-2-phenylethyl)-4-methylbenzamide can be compared with other similar compounds, such as:
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.
N-(1-anilino-2-oxo-2-phenylethyl)furan-2-carboxamide: Contains a furan ring instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
